Cas no 63421-69-2 (4-(4-methoxybenzenesulfonamido)benzoic acid)

4-(4-methoxybenzenesulfonamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4'-methoxybenzenesulfonylamino)benzoic acid
- 4-[[(4-methoxyphenyl)sulfonyl]amino]Benzoic acid
- 4-(4-METHOXY-BENZENESULFONYLAMINO)-BENZOIC ACID
- 4-(4-Methoxyphenylsulfonamido)benzoic acid
- SCHEMBL8227909
- 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid
- 4-[(4-methoxyphenyl)sulfonylamino]benzoic acid
- EU-0036456
- MFCD00625670
- Oprea1_668237
- BS-50693
- 4-(4-methoxybenzenesulfonamido)benzoic acid
- 4-(4'-Methoxybenzenesulfonylamino)benzoicacid
- 4-(4-methoxyphenylsulfonamido)benzoicacid
- Oprea1_761899
- A8733
- 4-((4-Methoxyphenyl)sulfonamido)benzoicacid
- 63421-69-2
- AC-6442
- AN-652/07034037
- 4-(4'-methoxyphenylsulfonylamino)benzoic acid
- F0131-0028
- STK804769
- CS-0172606
- AKOS000661492
- Z45512289
- DB-016546
-
- MDL: MFCD00625670
- Inchi: InChI=1S/C14H13NO5S/c1-20-12-6-8-13(9-7-12)21(18,19)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17)
- InChI Key: MSMKGVOKGQWPCH-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Computed Properties
- Exact Mass: 307.05100
- Monoisotopic Mass: 307.05144369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 101.08000
- LogP: 3.34800
4-(4-methoxybenzenesulfonamido)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-(4-methoxybenzenesulfonamido)benzoic acid Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-(4-methoxybenzenesulfonamido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB169833-5 g |
4-(4'-Methoxybenzenesulfonylamino)benzoic acid; 98% |
63421-69-2 | 5g |
€367.30 | 2023-05-07 | ||
Life Chemicals | F0131-0028-20mg |
4-(4-methoxybenzenesulfonamido)benzoic acid |
63421-69-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Fluorochem | 041206-1g |
4-(4'-Methoxybenzenesulfonylamino)benzoic acid |
63421-69-2 | 98% | 1g |
£75.00 | 2022-03-01 | |
Life Chemicals | F0131-0028-5mg |
4-(4-methoxybenzenesulfonamido)benzoic acid |
63421-69-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
AstaTech | 99320-5/G |
4-(4'-METHOXYBENZENESULFONYLAMINO)BENZOIC ACID |
63421-69-2 | 98% | 5g |
$87 | 2023-09-16 | |
Alichem | A019096344-10g |
4-(4-Methoxyphenylsulfonamido)benzoic acid |
63421-69-2 | 97% | 10g |
$360.00 | 2023-09-01 | |
TRC | M219833-100mg |
4-(4'-Methoxybenzenesulfonylamino)benzoic Acid |
63421-69-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
Life Chemicals | F0131-0028-2μmol |
4-(4-methoxybenzenesulfonamido)benzoic acid |
63421-69-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0131-0028-4mg |
4-(4-methoxybenzenesulfonamido)benzoic acid |
63421-69-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Alichem | A019096344-25g |
4-(4-Methoxyphenylsulfonamido)benzoic acid |
63421-69-2 | 97% | 25g |
$839.52 | 2023-09-01 |
4-(4-methoxybenzenesulfonamido)benzoic acid Related Literature
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
Additional information on 4-(4-methoxybenzenesulfonamido)benzoic acid
Introduction to 4-(4-methoxybenzenesulfonamido)benzoic acid (CAS No: 63421-69-2)
4-(4-methoxybenzenesulfonamido)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 63421-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of both a benzoic acid moiety and a methoxy-substituted benzenesulfonamido group imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-(4-methoxybenzenesulfonamido)benzoic acid consists of a benzoic acid core functionalized with a sulfonamide group at the para position relative to the methoxy substituent on the benzene ring. This specific arrangement contributes to its solubility characteristics and interaction with biological targets, which are critical factors in drug design. The compound's solubility profile, influenced by the polar sulfonamide and carboxylic acid functional groups, allows for its formulation in various pharmaceutical delivery systems, enhancing its potential for therapeutic applications.
In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities. 4-(4-methoxybenzenesulfonamido)benzoic acid has been investigated for its potential role in modulating inflammatory pathways, particularly in conditions where oxidative stress and immune responses play a significant role. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators.
Moreover, the methoxy group at the fourth position of the benzene ring in 4-(4-methoxybenzenesulfonamido)benzoic acid has been shown to enhance binding affinity to certain biological targets. This modification is particularly important in medicinal chemistry, as it can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The benzoic acid moiety, on the other hand, contributes to the compound's stability and bioavailability, making it a promising candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 4-(4-methoxybenzenesulfonamido)benzoic acid with various protein targets. Molecular docking studies have revealed that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders. This finding opens up new avenues for exploring its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease, where modulation of metabolic pathways is crucial.
The synthesis of 4-(4-methoxybenzenesulfonamido)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the formation of the sulfonamide bond between 4-methoxybenzenesulfonyl chloride and an amine derivative, followed by carboxylation to introduce the benzoic acid functionality. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.
In addition to its pharmaceutical applications, 4-(4-methoxybenzenesulfonamido)benzoic acid has shown promise in material science research. Its unique chemical structure makes it a suitable candidate for developing novel polymers and coatings with enhanced durability and biocompatibility. Researchers are exploring its potential use in creating biodegradable materials that can be utilized in medical implants and tissue engineering applications.
The safety profile of 4-(4-methoxybenzenesulfonamido)benzoic acid is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity when administered orally or intraperitoneally in animal models. However, further studies are needed to assess its long-term effects and potential side interactions with other drugs.
Regulatory considerations play a significant role in the development and commercialization of pharmaceutical compounds like 4-(4-methoxybenzenesulfonamido)benzoic acid. Compliance with Good Manufacturing Practices (GMP) and adherence to international regulatory standards ensures that the compound meets stringent quality control measures before reaching clinical trials. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for streamlining this process and accelerating drug development timelines.
The future prospects of 4-(4-methoxybenzenesulfonamido)benzoic acid are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic indications. Innovations in drug delivery systems, such as nanotechnology-based formulations, may further enhance its efficacy and bioavailability. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will provide deeper insights into its mechanisms of action.
In conclusion, 4-(4-methoxybenzenesulfonamido)benzoic acid (CAS No: 63421-69-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features contribute to its diverse biological activities, making it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an important role in addressing various medical challenges.
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